molecular formula C10H9N3OS B10842070 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B10842070
M. Wt: 219.27 g/mol
InChI Key: VRCPUIHHVMQIHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenylacetic acid hydrazide with thiocarbonyl compounds under specific conditions. One common method includes the reaction of phenylacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to form the thiadiazole ring . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit protein kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death . The thiadiazole ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases and exhibit antimicrobial activity makes it a valuable compound for various scientific research applications .

properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H9N3OS/c14-9(12-10-13-11-7-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14)

InChI Key

VRCPUIHHVMQIHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=CS2

Origin of Product

United States

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